METHYL 3-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE
Overview
Description
Methyl 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate is a complex organic compound that features a combination of aromatic, nitro, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE typically involves multi-step organic reactions One common approach is to start with the nitration of methyl benzoate to form methyl 3-nitrobenzoateThe specific conditions for these reactions often involve the use of catalysts, such as palladium, and reagents like boron compounds for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Sulfuric acid and nitric acid for nitration; halogens and iron catalysts for halogenation.
Major Products
Oxidation: Formation of amines.
Reduction: Formation of carboxylic acids.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furoyl and piperazinyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Shares the nitro and ester groups but lacks the furoyl and piperazinyl moieties.
4-(2-Furoyl)piperazine: Contains the furoyl and piperazinyl groups but lacks the nitro and ester functionalities.
Uniqueness
Methyl 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7/c1-27-18(24)13-9-12(10-14(11-13)21(25)26)16(22)19-4-6-20(7-5-19)17(23)15-3-2-8-28-15/h2-3,8-11H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZCDFOYTXGLHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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